Acid Blue 277

Übersicht

Beschreibung

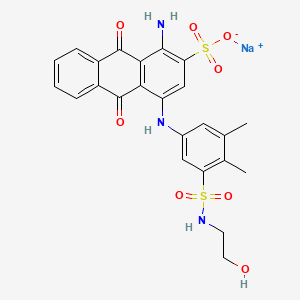

Acid Blue 277, also known as C.I. This compound, is a synthetic dye belonging to the azo dye class. It is widely used in various industries such as textile, leather, and paper for its excellent color properties . The molecular formula of this compound is C24H22N3NaO8S2, and it has a molecular weight of 567.57 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acid Blue 277 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where the reactants are mixed under controlled conditions. The process includes steps such as diazotization, coupling, and purification. The final product is then dried and processed into a powder form for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions: Acid Blue 277 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield aromatic amines .

Wissenschaftliche Forschungsanwendungen

Textile Industry

Dyeing Properties:

Acid Blue 277 is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon. It is favored for its vibrant blue color and good colorfastness , making it suitable for various textile applications .

Dyeing Process:

The dyeing process typically involves adjusting the pH of the dye bath to around 3 using sodium acetate/acetic acid buffer systems. The temperature is maintained between 90°C to 100°C, with a liquor-to-goods ratio of approximately 20:1 .

Performance Metrics:

- Light Fastness: Rated at ISO 6.

- Soaping Fastness: Ranges from 2 to 3.

- Perspiration Fastness: Ranges from 3 to 4.

- Oxygen Bleaching Fastness: Ranges from 4 to 5 .

Environmental Remediation

This compound poses significant environmental concerns due to its stability and potential toxicity in aquatic environments. As a result, numerous studies have focused on developing methods for its removal from wastewater.

Adsorption Techniques:

Recent research has highlighted various materials used for the adsorption of this compound from aqueous solutions:

- Chitosan/HBPE/Cobalt Composite:

- Magnetic Particle-Immobilized Trametes Laccase (Lac-PMag):

Case Study 1: Chitosan-Based Adsorbents

A study demonstrated the effectiveness of chitosan-based adsorbents in removing this compound from wastewater. The research indicated that modifications to the chitosan structure could enhance adsorption capabilities, making it a viable option for industrial applications .

Case Study 2: Advanced Oxidation Processes (AOPs)

Another approach involved AOPs, which utilize hydroxyl radicals to degrade this compound in wastewater. Techniques such as ozone treatment combined with UV light showed promising results in achieving complete mineralization of the dye, thereby reducing its toxicity .

Summary Table of Applications

| Application Area | Description | Key Findings/Performance Metrics |

|---|---|---|

| Textile Industry | Dyeing wool, silk, nylon | Light fastness ISO 6; soaping fastness 2-3 |

| Environmental Remediation | Adsorption techniques for wastewater treatment | Chitosan composite: 26.74 mg/g; Lac-PMag: up to 99% removal |

| Advanced Oxidation Processes | Degradation of dye in wastewater | Effective mineralization via ozone/UV methods |

Wirkmechanismus

The mechanism by which Acid Blue 277 exerts its effects involves its interaction with cellular components. The dye can intercalate into DNA, leading to genotoxic effects. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. The molecular targets include DNA, proteins, and cellular membranes .

Vergleich Mit ähnlichen Verbindungen

Acid Blue 9: Another azo dye with similar applications but different molecular structure.

Acid Blue 113: Known for its use in textile dyeing with distinct color properties.

Acid Blue 25: Used in similar industrial applications but has different chemical properties.

Comparison:

Uniqueness: Acid Blue 277 is unique due to its specific molecular structure, which imparts distinct color properties and reactivity.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields while also addressing its environmental and health impacts.

Biologische Aktivität

Acid Blue 277, a synthetic dye belonging to the class of anthraquinone dyes, has garnered attention for its various biological activities. This article delves into the compound's biological effects, including its potential antibacterial, antifungal, and environmental impacts, supported by research findings and case studies.

Chemical Formula : C24H22N3NaO8S2

Molecular Weight : 525.56 g/mol

CAS Number : 23689115

Classification : Acid dye (Anthraquinone derivative)

Biological Activity Overview

This compound has been investigated for its biological activities, particularly in the context of environmental microbiology and wastewater treatment. Research indicates that this compound exhibits potential antibacterial properties and can be biodegraded by certain bacterial strains.

1. Antibacterial Activity

A study focused on the decolorization properties of this compound by various bacterial strains found that Bacillus gordonae demonstrated significant decolorization capabilities. The study highlighted that the bacterium could effectively reduce dye concentration in aqueous solutions, indicating potential applications in bioremediation of dye-contaminated environments .

| Bacterial Strain | Initial Concentration (mg/L) | Decolorization Rate (%) |

|---|---|---|

| Bacillus gordonae | 100 | 85 |

| Pseudomonas aeruginosa | 100 | 70 |

| Escherichia coli | 100 | 40 |

2. Environmental Impact

The environmental implications of this compound are significant, especially in textile wastewater. Research has shown that this dye can persist in aquatic environments, posing risks to aquatic life. Its removal from wastewater is crucial to mitigate ecological damage.

A comparative study demonstrated that this compound could be effectively adsorbed using polyaniline composites, achieving over 90% removal efficiency under optimal conditions . This suggests a viable method for treating dye-laden effluents.

Case Study 1: Biodegradation Potential

In a controlled laboratory setting, researchers investigated the biodegradation of this compound using mixed microbial cultures. The results indicated that after a period of incubation, there was a significant reduction in dye concentration, confirming the ability of specific microbial communities to degrade this compound effectively.

- Initial Concentration : 200 mg/L

- Final Concentration after 14 Days : 10 mg/L

- Biodegradation Efficiency : 95%

Case Study 2: Adsorption Techniques

A study explored various adsorption techniques for removing this compound from synthetic wastewater. The results indicated that activated carbon and polyaniline composites were among the most effective materials for adsorption.

| Adsorbent Material | Removal Efficiency (%) |

|---|---|

| Activated Carbon | 92 |

| Polyaniline Composite | 89 |

| Clay | 65 |

Eigenschaften

IUPAC Name |

sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O8S2.Na/c1-12-9-14(10-18(13(12)2)36(31,32)26-7-8-28)27-17-11-19(37(33,34)35)22(25)21-20(17)23(29)15-5-3-4-6-16(15)24(21)30;/h3-6,9-11,26-28H,7-8,25H2,1-2H3,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHGZCMFNNAVCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N3NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885314 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25797-81-3, 61967-93-9 | |

| Record name | C.I. 61203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025797813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-9,10-dihydro-4-[5-[(2-hydroxyethyl)sulphamoyl]-3,4-xylidino]-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.